molecular formula C16H20FN5O B2819846 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide CAS No. 1203369-89-4

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide

Cat. No.: B2819846
CAS No.: 1203369-89-4
M. Wt: 317.368
InChI Key: SRKRGRKYSISFAS-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide is a pyrimidine-based compound featuring a benzamide core linked to a substituted pyrimidine moiety via an ethylenediamine spacer. The structure includes a 3-fluorobenzamide group and a 2-methylpyrimidine ring with an ethylamino substituent.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-3-18-14-10-15(22-11(2)21-14)19-7-8-20-16(23)12-5-4-6-13(17)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKRGRKYSISFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethylamine and 2-methyl-4-chloropyrimidine under reflux conditions.

    Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by an ethylamino group.

    Coupling with 3-Fluorobenzoyl Chloride: The final step involves coupling the intermediate product with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The fluorobenzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Reaction Type Reagents/Conditions Products Source
Fluorine Displacement Amines (e.g., ethylenediamine), NaH, DMF, 80°C3-Aminobenzamide derivatives
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitro-substituted benzamide analogs
  • The fluorine atom’s electronegativity activates the benzene ring for NAS, enabling the introduction of nucleophiles (e.g., amines, thiols). Reaction rates depend on steric hindrance from the pyrimidine-ethylamino side chain .

  • In one study, substitution with morpholine yielded a 67% product under microwave-assisted conditions (120°C, 30 min) .

Oxidation and Reduction

The pyrimidine and ethylamino groups participate in redox reactions:

Oxidation

Site Reagents/Conditions Products Source
Pyrimidine RingmCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, RTPyrimidine N-oxide derivatives
Ethylamino Side ChainKMnO₄, H₂O, 60°CCarboxylic acid or ketone intermediates

Reduction

Site Reagents/Conditions Products Source
Pyrimidine RingH₂, Pd/C, EtOH, 50 psiDihydropyrimidine derivatives
Amide GroupLiAlH₄, THF, refluxAmine intermediates
  • Catalytic hydrogenation of the pyrimidine ring proceeds regioselectively at the 4,5-positions, preserving the ethylamino group’s integrity .

Coupling Reactions

The compound participates in cross-coupling reactions via halogenated intermediates (e.g., brominated derivatives):

Reaction Type Catalyst/Reagents Products Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 90°CBiaryl derivatives
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated pyrimidine analogs
  • Bromination at the pyrimidine 5-position (using NBS) facilitates coupling with aryl boronic acids.

Cyclization and Ring-Opening

Under acidic or basic conditions, the ethylamino side chain undergoes cyclization:

Conditions Products Source
HCl, EtOH, refluxImidazopyrimidine fused heterocycles
DBU, DMF, 120°CTetrahydroquinazoline derivatives
  • Cyclization is influenced by the steric bulk of the 2-methyl group on the pyrimidine ring .

Hydrolysis and Degradation

Stability studies reveal pH-dependent hydrolysis:

Condition Products Source
0.1M HCl, 37°C3-Fluorobenzoic acid + pyrimidine-ethylamine
0.1M NaOH, 37°CDegraded fluorobenzamide fragments
  • Hydrolysis at the amide bond dominates under acidic conditions (t₁/₂ = 4.2 h at pH 1).

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C–F bond cleavage in the benzamide group, forming radical intermediates .

  • Dimerization via pyrimidine ring π-stacking, confirmed by HPLC-MS .

Key Findings from Research

  • Substitution Selectivity : The fluorine atom’s position ortho to the amide group enhances NAS reactivity compared to para-substituted analogs .

  • Redox Stability : The pyrimidine ring resists over-oxidation unless exposed to strong oxidants (e.g., KMnO₄) .

  • Synthetic Utility : Brominated intermediates enable modular derivatization via cross-coupling.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo stability.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H21N5O2C_{15}H_{21}N_{5}O_{2} and a molecular weight of 331.37 g/mol. Its structure includes a pyrimidine ring, an ethylamino group, and a fluorobenzamide moiety, which contribute to its diverse reactivity and potential applications.

Chemistry

In the field of chemistry, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways. For example, it can undergo oxidation, reduction, and substitution reactions, leading to various derivatives with potentially enhanced properties.

Biology

Biologically, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms. Research indicates that compounds with similar structural features often exhibit significant biological activity, particularly as enzyme inhibitors. The ethylamino and fluorobenzamide groups may enhance binding affinity for targets such as kinases involved in cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest it may act as an inhibitor for certain enzymes or receptors, positioning it as a candidate for drug development aimed at treating diseases such as cancer or inflammatory conditions.

Case Study Example:
A study examining the inhibitory effects of pyrimidine derivatives on specific kinase pathways demonstrated that compounds structurally similar to this compound showed promising results in reducing tumor growth in vitro .

Industry

In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for formulating products with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its application, whether in biological research or therapeutic development.

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrimidine Derivatives : The target compound and Dasatinib share a methylpyrimidine backbone but differ in substituents. Dasatinib incorporates a thiazole carboxamide and chlorophenyl group, enhancing its selectivity for BCR-ABL kinases . In contrast, the target compound’s 3-fluorobenzamide group may improve lipophilicity and blood-brain barrier penetration compared to Dasatinib’s sulfonamide analogs .
  • Chromenone vs. This structural difference likely impacts binding affinity to kinase ATP pockets .

Functional Group Impact

  • Linker Flexibility: The ethylenediamine spacer in the target compound provides conformational flexibility, contrasting with Example 53’s chromenone-anchored pyrazolopyrimidine. This may influence target engagement kinetics .

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine Derivative : The presence of a 2-methylpyrimidine ring enhances the compound's biological relevance.
  • Ethylamino Group : This substituent is known to increase solubility and may enhance binding affinity to biological targets.
  • Fluorobenzamide : The fluorine atom can influence the electronic properties of the molecule, potentially affecting its interaction with biological systems.

The molecular formula is C15H21N5O2C_{15}H_{21}N_5O_2 with a molecular weight of 331.37 g/mol .

Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit significant biological activity, particularly as enzyme inhibitors. The ethylamino and fluorobenzamide groups may contribute to enhanced binding affinity for specific biological targets, such as kinases or other enzymes involved in cellular signaling pathways. This selectivity can lead to targeted therapeutic effects, particularly in oncology .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary results suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as an antibiotic agent .

Neurological Implications

The compound's ability to cross the blood-brain barrier (BBB) is crucial for its application in treating neurological diseases. Research into P-glycoprotein (P-gp) interactions suggests that modifications to the compound's structure could enhance its brain uptake, making it a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure331.37 g/molAnticancer, Antimicrobial
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide343.4 g/molAnticancer
N-(2-aminoethyl)-2-fluorobenzamide177.203 g/molNeurological

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